molecular formula C19H15ClN2O B11395505 N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide

N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide

Cat. No.: B11395505
M. Wt: 322.8 g/mol
InChI Key: AAPLWAHQDBXZGZ-UHFFFAOYSA-N
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Description

Structural Characterization of N-Benzyl-2-Chloro-N-(Pyridin-2-Yl)Benzamide

Molecular Architecture and Bonding Patterns

The compound features a benzamide core substituted at the amide nitrogen with a benzyl group and a pyridin-2-yl ring. The benzene ring of the benzamide moiety contains a chlorine atom at the ortho position, creating a planar aromatic system with polarized regions. Key structural attributes include:

  • Bond Lengths :

    • C=O bond: 1.22 Å (amide carbonyl)
    • C-Cl bond: 1.74 Å (ortho position)
    • N-C(pyridine) bond: 1.35 Å
  • Dihedral Angles :

    • 8.5° between the benzamide and pyridine planes
    • 4.3° between the benzyl and benzamide groups

The chloro group induces steric hindrance, restricting rotation around the benzene-amide bond. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the pyridine ring and a lowest unoccupied molecular orbital (LUMO) on the chlorinated benzene ring, suggesting charge-transfer potential .

Table 1: Key Molecular Descriptors
Property Value Source
Molecular Formula C₁₉H₁₅ClN₂O
Molecular Weight 322.8 g/mol
logP (estimated) 4.2
HOMO-LUMO Gap 3.1 eV

Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

N-benzyl-2-chloro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15ClN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

AAPLWAHQDBXZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Formation of the Benzamide Core

The synthesis typically begins with the preparation of 2-chlorobenzoyl chloride, achieved by treating 2-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The resulting acyl chloride is then reacted with pyridin-2-amine in the presence of a base such as triethylamine (Et₃N) to form N-(pyridin-2-yl)-2-chlorobenzamide. This step, conducted in anhydrous dichloromethane (CH₂Cl₂) at 0–25°C, achieves yields exceeding 90%.

Key Reaction:

2-Chlorobenzoic acidSOCl2,Δ2-Chlorobenzoyl chloridePyridin-2-amine, Et3NN-(Pyridin-2-yl)-2-chlorobenzamide\text{2-Chlorobenzoic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{Pyridin-2-amine, Et}3\text{N}} \text{N-(Pyridin-2-yl)-2-chlorobenzamide}

N-Benzylation Strategies

The introduction of the benzyl group to the amide nitrogen is accomplished via alkylation. Deprotonation of N-(pyridin-2-yl)-2-chlorobenzamide with a strong base such as sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at −78°C generates a reactive amide anion, which undergoes nucleophilic substitution with benzyl bromide. After warming to room temperature and refluxing for 12 hours, the product is isolated via aqueous workup and chromatography, yielding 85%.

Example Protocol:

  • Reagents : NaHMDS (1.0 M in THF), benzyl bromide

  • Conditions : −78°C → reflux, 12 h

  • Workup : Quench with NH₄Cl, extract with EtOAc, purify via silica chromatography

One-Pot Multicomponent Approaches

Recent advances have focused on streamlining synthesis through one-pot methodologies, reducing purification steps and improving atom economy.

Phosphine-Mediated Coupling

A notable one-pot method employs a phosphine-iodine (PPh₃-I₂) system to activate carboxylic acids directly. In this approach, 2-chlorobenzoic acid is treated with PPh₃ and iodine in CH₂Cl₂ at 0°C, followed by sequential addition of benzylamine and pyridin-2-amine. Triethylamine facilitates the coupling, yielding the tertiary amide in 95% after 10 minutes at room temperature.

Advantages :

  • Eliminates the need for acyl chloride isolation

  • Compatible with moisture-sensitive reagents

  • High yields under mild conditions

Catalytic Synthesis Techniques

Transition Metal Catalysis

Palladium-catalyzed coupling reactions have been explored for constructing the tertiary amide bond. For instance, a Buchwald-Hartwig amination protocol using Pd(OAc)₂ and Xantphos as ligands enables the coupling of 2-chlorobenzoyl chloride with benzylamine and pyridin-2-amine derivatives. While promising, this method requires stringent anhydrous conditions and achieves moderate yields (60–70%).

Organocatalytic Methods

Lewis acid catalysts such as aluminum chloride (AlCl₃) facilitate Friedel-Crafts alkylation for introducing the benzyl group. However, competing side reactions limit its applicability for tertiary amides.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the acylation and alkylation steps, reducing reaction times from hours to minutes. Purification is achieved via recrystallization from ethanol-water mixtures, yielding >99% purity.

Optimization Parameters :

  • Temperature Control : Precise heating/cooling to minimize decomposition

  • Catalyst Recycling : Reuse of Pd catalysts in flow systems

  • Solvent Recovery : Distillation and reuse of THF and CH₂Cl₂

Mechanistic Insights into Key Reactions

Amide Bond Formation

The PPh₃-I₂ system activates carboxylic acids by generating an acyloxyphosphonium intermediate, which reacts with amines to form amides. This bypasses the need for acyl chlorides and proceeds via a two-step mechanism:

RCOOH+PPh3+I2RCOO-PPh3+IR’NH2RCONHR’+HPPh3I\text{RCOOH} + \text{PPh}3 + \text{I}2 \rightarrow \text{RCOO-PPh}3^+ \text{I}^- \xrightarrow{\text{R'NH}2} \text{RCONHR'} + \text{HPPh}_3\text{I}

The method’s efficiency stems from the in situ generation of reactive intermediates.

N-Benzylation via Deprotonation-Alkylation

Strong bases like NaHMDS deprotonate the amide nitrogen, forming a resonance-stabilized anion that attacks benzyl halides. The reaction’s success depends on maintaining low temperatures to suppress side reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
Classical Stepwise 85−78°C, refluxHigh purity, scalableMultiple purification steps
One-Pot PPh₃-I₂ 950°C → RT, 10 minRapid, minimal wasteRequires anhydrous conditions
Pd Catalysis 65100°C, Ar atmosphereVersatile for substratesHigh catalyst loading

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the benzamide core is highly susceptible to nucleophilic substitution. This reaction is pivotal for introducing new functional groups.

Reaction Type Nucleophile Reagents/Conditions Product
Amine substitutionPrimary aminesDMF, K2_2CO3_3, 80–100°CN-benzyl-2-amino-N-(pyridin-2-yl)benzamide
Thiol substitutionThiophenolEtOH, reflux, 12h2-(Phenylthio)-N-benzyl-N-(pyridin-2-yl)benzamide
  • Mechanism : The chloro group undergoes SN_\text{N}Ar (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the adjacent amide and pyridine groups.

  • Limitations : Steric hindrance from the benzyl and pyridin-2-yl groups may reduce reactivity at the chloro site.

Hydrolysis Reactions

The amide bond can undergo hydrolysis under acidic or basic conditions, though stability varies with substituents.

Condition Catalyst Product Yield
Acidic (HCl, H2_2O)6M HCl, reflux2-Chlorobenzoic acid + Benzylamine~60%
Basic (NaOH, H2_2O)2M NaOH, 70°C2-Chlorobenzoate + N-Benzylpyridin-2-amine~45%
  • Key Insight : Hydrolysis is slower compared to simpler benzamides due to steric protection from the bulky N-benzyl and pyridin-2-yl groups.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Coupling Type Catalyst System Substrate Product
Suzuki–MiyauraPd(PPh3_3)4_4, K2_2CO3_3Arylboronic acids2-Aryl-N-benzyl-N-(pyridin-2-yl)benzamide
Buchwald–HartwigPd2_2(dba)3_3, XantphosAmines2-Amino derivatives
  • Optimization : Reactions require anhydrous conditions and elevated temperatures (100–120°C).

Coordination Chemistry

The pyridin-2-yl group acts as a Lewis base, forming complexes with transition metals.

Metal Salt Ligand Ratio Complex Structure Application
CuCl2_21:1Octahedral Cu(II) complex Catalysis or material science
Pd(OAc)2_21:2Square-planar Pd(II) complex Cross-coupling catalysis
  • Structural Analysis : X-ray crystallography of Cu(II) complexes reveals distortion due to steric bulk .

Electrophilic Aromatic Substitution

The benzene and pyridine rings undergo electrophilic substitution, though regioselectivity is influenced by substituents.

Reaction Electrophile Position Product
NitrationHNO3_3, H2_2SO4_4Meta (benzamide)2-Chloro-5-nitro-N-benzyl-N-(pyridin-2-yl)benzamide
SulfonationSO3_3, H2_2SO4_4Para (pyridine)N-Benzyl-2-chloro-N-(5-sulfopyridin-2-yl)benzamide
  • Regioselectivity : Electron-withdrawing groups direct electrophiles to meta positions on the benzamide ring.

Reductive Dechlorination

The chloro group can be removed under reductive conditions.

Reducing Agent Catalyst Product Yield
H2_2 (1 atm)Pd/C, EtOHN-Benzyl-N-(pyridin-2-yl)benzamide~85%
LiAlH4_4Partial reduction to amine~30%

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide is primarily investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit significant anti-inflammatory and anticancer activities. For instance, benzamide derivatives have been shown to act as inhibitors of specific enzymes involved in cancer progression, suggesting that this compound may possess similar efficacy .

Case Study: Anticancer Activity
A study focusing on related benzamide derivatives demonstrated their potential as RET kinase inhibitors, which are crucial in cancer therapy. The findings indicated that certain derivatives could inhibit cell proliferation driven by RET mutations, providing a promising avenue for developing targeted cancer therapies .

Biological Studies

Mechanism of Action
The mechanism of action for this compound involves interaction with biological targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to significant biological effects .

Antiprotozoal Activity
Research has shown that derivatives of this compound can effectively disrupt the function of kinetoplast DNA (kDNA) in parasites such as Trypanosoma brucei. This disruption leads to the death of the parasite, highlighting the potential of this compound in treating parasitic infections .

Materials Science

Synthesis of Novel Materials
Beyond biological applications, this compound is explored in materials science for its potential use in synthesizing novel materials with specific properties. For example, compounds with similar structural motifs have been synthesized to exhibit unique terahertz signatures, which can be utilized in advanced material applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInhibitors of RET kinase; potential for targeted therapies
Biological StudiesAntiprotozoal activityDisruption of kDNA leading to parasite death
Materials ScienceSynthesis of novel materialsUnique terahertz signatures observed in related compounds

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide, highlighting substituent variations and their implications:

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Activities Reference
N-Benzyl-2-fluoro-N-(pyridin-2-yl)benzamide 2-Fluoro, benzyl, pyridin-2-yl C₁₉H₁₅FN₂O logP = 4.27; Neuroleptic activity (inferred)
2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide 2-Chloro, methylsulfonyl, pyridin-2-yl C₁₉H₁₄Cl₂N₂O₃S Crystalline forms; Pharmaceutical salts
N-(2-Chloropyridin-3-yl)-2-nitrobenzamide 2-Nitro, 2-chloropyridin-3-yl C₁₂H₈ClN₃O₃ Pesticide metabolite; Nitro group enhances reactivity
N-(Pyridin-2-ylmethyl)benzamide Pyridin-2-ylmethyl, no halogen C₁₃H₁₂N₂O Synthesized via amidation (90% yield)
YM-09151-2 (Neuroleptic agent) 5-Chloro-2-methoxy-4-(methylamino)benzamide C₂₀H₂₂ClN₃O₂ 408x more potent than metoclopramide

Physicochemical Comparisons

  • Lipophilicity : Chlorine and fluorine substituents increase logP (e.g., 4.27 for fluoro-analog vs. ~4.5 estimated for chloro-analog), favoring blood-brain barrier penetration.
  • Polarity : Sulfonyl groups (e.g., in ) reduce logP (logP ~3.5) and enhance aqueous solubility, critical for pharmaceutical formulations.
  • Crystallinity : Halogenated benzamides often form stable crystalline salts, as seen in vismodegib derivatives .

Key Research Findings

Benzyl groups on the amide nitrogen increase steric bulk, which may reduce metabolic degradation but limit solubility .

Catalytic Advancements: Bimetallic catalysts (e.g., Fe₂Ni-BDC) outperform monometallic systems in amidation reactions, achieving >90% yields for pyridinyl benzamides .

Therapeutic Potential: Structural similarities to YM-09151-2 suggest possible neuroleptic applications for this compound, though in vivo validation is needed .

Biological Activity

N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Chemical Structure and Synthesis

This compound has the molecular formula C19H15ClN2OC_{19}H_{15}ClN_2O. It features a benzamide core substituted with a benzyl group and a chloro group on the nitrogen atom, along with a pyridine moiety.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide Core : Reaction of 2-chlorobenzoyl chloride with pyridin-2-ylamine under basic conditions.
  • Substitution Reactions : Introduction of the benzyl group through electrophilic aromatic substitution.
  • Purification : The product is purified using techniques such as column chromatography.

This compound exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. These interactions can modulate biological processes, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound displays significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A study demonstrated that it effectively inhibits the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, with an IC50 value of 0.5 µM .

Case Study 1: Antiprotozoal Screening

In a comparative study of several benzamide derivatives, this compound was identified as one of the most potent compounds against T. brucei. The mechanism was attributed to its ability to disrupt kinetoplast DNA function by displacing essential proteins from their binding sites .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A SAR analysis revealed that modifications on the benzamide structure significantly influence biological activity. For instance, derivatives lacking the chloro substituent exhibited reduced potency against both bacterial and protozoal pathogens .

4. Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in humans .

5. Conclusion

This compound represents a promising candidate for further development as an antimicrobial and antiparasitic agent. Its unique chemical structure allows for targeted modifications that could enhance its efficacy and safety profile.

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide?

Methodological Answer: The synthesis typically involves three key steps:

Chlorination : Introduction of chlorine to the pyridine or benzamide backbone using electrophilic aromatic substitution (e.g., with Cl2/FeCl3).

Coupling : Reaction of the chlorinated pyridine derivative with a benzyl halide under basic conditions (e.g., K2CO3 in DMF).

Amidation : Formation of the benzamide bond using 2-chlorobenzoyl chloride in the presence of pyridine or Et3N .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CouplingPd/C, H2, MeOH, 18 h75%
AmidationPyridine, reflux, 4 h82%

Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C-NMR : To confirm aromatic proton environments and substituent positions.
  • FT-IR : Identification of amide C=O stretches (~1650–1700 cm<sup>-1</sup>) and C-Cl bonds (~550–750 cm<sup>-1</sup>) .
  • LC-MS : For molecular weight validation and purity assessment (>95% by HPLC) .

Q. How is the biological activity of this compound assessed in preliminary studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Target bacterial enzymes (e.g., acps-pptase) using spectrophotometric monitoring of substrate conversion .
  • Cellular Uptake Studies : Radiolabeled analogs or fluorescence tagging to evaluate membrane permeability .

Advanced Research Questions

Q. How can coupling reactions in the synthesis be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test Pd/C vs. Pd(OAc)2 with ligands (e.g., PPh3) to reduce side reactions .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (lower boiling point) for kinetic control .
  • In Situ Monitoring : Use TLC or inline IR to track reaction progress and minimize over-reaction .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

  • Crystal Growth : Slow evaporation from DCM/hexane mixtures improves crystal quality.
  • Data Collection : Use SHELXL for refinement of twinned or low-resolution datasets and Mercury CSD for void analysis and packing validation .
  • Disorder Handling : Apply restraints to flexible benzyl/pyridyl groups during refinement .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the 2-chloro position to enhance enzyme binding .
  • Linker Modifications : Replace the benzyl group with heteroaromatic spacers (e.g., thiazole) to improve solubility .

Q. Table 2: SAR Trends

ModificationBioactivity ImpactReference
-CF3 at pyridine↑ Lipophilicity, ↑ enzyme inhibition
Thiazole linker↑ Solubility, maintained potency

Q. How do researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity Verification : Re-run assays with independently synthesized batches (≥98% purity by HPLC) .
  • Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm enzyme specificity .
  • Structural Confirmation : Compare X-ray structures to rule out polymorphic differences .

Q. What computational tools are used to predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS.
  • ADMET Prediction : Tools like SwissADME to estimate logP, metabolic stability, and CYP450 interactions .

Q. How is the stability of this compound evaluated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40–80°C for 48 h. Monitor degradation via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify parent compound remaining .

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